Heraclenol

Übersicht

Beschreibung

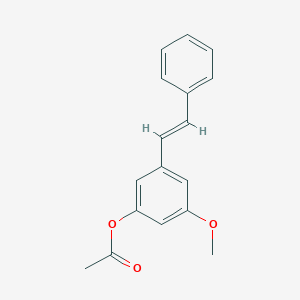

Heraclenol ist eine natürliche Furocumarin-Verbindung, die in den Wurzeln von Heracleum candicans vorkommt, einer Pflanze, die in den Himalaya-Bergen verbreitet ist . Es hat aufgrund seiner potenziellen antimikrobiellen und antibiofilmbildenden Eigenschaften, insbesondere gegen uropathogene Escherichia coli, Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Heraclenol has several scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various furocoumarin derivatives.

Industry: this compound can be used in the development of antimicrobial coatings and materials.

Wirkmechanismus

Heraclenol übt seine Wirkung aus, indem es die Histidinbiosynthese in Bakterien hemmt. Es bindet an das aktive Zentrum der Histidinol-Phosphoaminotransferase (HisC) und verhindert so deren Aktivierung durch das native Substrat . Diese Hemmung stört das bakterielle Wachstum und die Biofilmbildung, wodurch this compound zu einem wirksamen antimikrobiellen Mittel wird.

Biochemische Analyse

Biochemical Properties

Heraclenol selectively inhibits histidine biosynthesis . It interacts with the enzyme HisC, preventing its activation by the native substrate . This interaction is likely responsible for its antibacterial and antibiofilm activity .

Cellular Effects

This compound has demonstrated significant effects on UPEC cells. It reduces bacterial load and biofilm formation . The compound’s influence on cell function is likely related to its inhibition of histidine biosynthesis, an essential process for bacterial growth and survival .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the HisC enzyme . This binding prevents the enzyme’s activation by its native substrate, thereby inhibiting histidine biosynthesis . This mechanism is thought to underlie this compound’s antibacterial and antibiofilm activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce bacterial load in a murine catheter UTI model by ≥4 logs . It also effectively reduced bacterial loads in kidney, bladder, and urine samples . Over time, this compound treatment showed a reversal of inflammatory changes in bladder and kidney tissues .

Dosage Effects in Animal Models

The effects of this compound vary with dosage. At the MIC concentration (1024 µg/mL), this compound did not have significant cytotoxicity on the Vero cell line . At a higher concentration (2048 µg/mL), this compound restored the normal morphology of the bladder .

Metabolic Pathways

This compound is involved in the metabolic pathway of histidine biosynthesis . By binding to the HisC enzyme, it inhibits this pathway, which is crucial for bacterial growth and survival .

Vorbereitungsmethoden

Heraclenol kann durch chromatographische Reinigung aus den Wurzeln von Heracleum candicans isoliert werden Der Acetonextrakt des unterirdischen Pflanzenteils liefert nach der Reinigung this compound.

Analyse Chemischer Reaktionen

Heraclenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Furocumarinstruktur modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: this compound wird als Ausgangsmaterial für die Synthese verschiedener Furocumarinderivate verwendet.

Industrie: this compound kann bei der Entwicklung antimikrobieller Beschichtungen und Materialien eingesetzt werden.

Vergleich Mit ähnlichen Verbindungen

Heraclenol ähnelt anderen Furocumarin-Verbindungen wie Heraclenin, Bergapten und Imperatorin . Die einzigartige Fähigkeit von this compound, die Histidinbiosynthese zu hemmen, und seine spezifische Bindung an HisC unterscheiden es von anderen Furocumarinen . Diese Eigenschaften machen this compound zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in antimikrobiellen Anwendungen.

Eigenschaften

CAS-Nummer |

31575-93-6 |

|---|---|

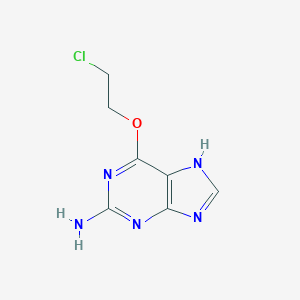

Molekularformel |

C16H16O6 |

Molekulargewicht |

304.29 g/mol |

IUPAC-Name |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

FOINLJRVEBYARJ-LLVKDONJSA-N |

SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

Isomerische SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

Kanonische SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

Aussehen |

Powder |

melting_point |

117-118°C |

Key on ui other cas no. |

26091-76-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Environmental Hazard |

Synonyme |

heraclenol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Heraclenol inhibits bacterial histidine biosynthesis. [] Molecular docking studies suggest that it binds to the active site of HisC, a key enzyme in the histidine biosynthesis pathway, preventing its activation by the native substrate. [] This disruption of histidine production ultimately hinders bacterial growth and survival.

A: Yes, this compound significantly reduces biofilm formation by up to 70% in Uropathogenic Escherichia coli (UPEC). [] This suggests its potential as a therapeutic agent against chronic and recurrent infections where biofilms play a crucial role.

A: The molecular formula of this compound is C16H16O5, and its molecular weight is 288.29 g/mol. [, ]

A: this compound's structure has been elucidated using various spectroscopic methods, including UV, HR-ESIMS, and 1D and 2D NMR spectroscopy. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: The provided research focuses on the biological activity and chemical characterization of this compound. There's limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: Current research primarily focuses on this compound's biological activity as an antimicrobial and potential antitumor agent. There is no information available about its catalytic properties or applications in chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interaction between this compound and the HisC enzyme involved in histidine biosynthesis. [] These simulations suggest that this compound binds to the active site of HisC, potentially explaining its antibacterial activity.

A: Research on furocoumarins indicates that the position and nature of substituents on the aromatic ring significantly influence their antiproliferative and cytotoxic activities. [, ] For instance, furocoumarins with an alkoxy group at C-5 or C-8 exhibit stronger inhibitory effects on melanoma cell proliferation compared to other substitutions. []

A: While the research highlights the need for chemical modifications to improve this compound's potency and bioavailability, [] specific data on its stability under various conditions and formulation strategies is limited in the provided papers.

ANone: The research primarily focuses on the discovery and characterization of this compound and its derivatives. Information regarding specific SHE regulations, risk minimization, or responsible practices is not discussed in these studies.

A: The research indicates that this compound has a high MIC value, suggesting low bioavailability. [] Further chemical modifications are needed to enhance its potency and achieve clinically relevant concentrations in human tissues. []

A: this compound exhibits antibacterial activity against UPEC, although its MIC value is high (1024 µg/mL). []

A: Yes, this compound's efficacy has been evaluated in a murine catheter UTI model. Treatment with this compound effectively reduced bacterial loads in the kidneys, bladder, and urine samples. [] Additionally, it showed a reversal of inflammatory changes in bladder and kidney tissues upon histopathological examination. []

ANone: The provided research does not offer specific details on resistance mechanisms against this compound or its relation to other antimicrobial compounds. Further investigation is needed to understand the potential development of resistance and cross-resistance patterns.

A: While this compound showed no significant cytotoxicity against the Vero cell line at its MIC, [] other studies have indicated potential phototoxic effects for some furocoumarins. [, ]

ANone: The provided literature focuses on the isolation, identification, and initial activity assessments of this compound. Specific strategies for drug delivery and targeting are not discussed in these papers.

ANone: The provided research does not delve into the identification or utilization of biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Various techniques have been employed to isolate, characterize, and quantify this compound, including: - Chromatographic techniques: Column chromatography, [, , , , , ], thin-layer chromatography (TLC), [, ], high-performance liquid chromatography (HPLC), [, , , ] and preparative HPLC. [, ] - Spectroscopic methods: UV, [, , ], HR-ESIMS, [], 1D and 2D NMR spectroscopy, [, , , ] and mass spectrometry. [] - Bioassays: Antibacterial assays, [, , , ], antiproliferative assays, [, ], cytotoxicity assays, [, , , ], anti-inflammatory assays, [, ] and antifungal assays. []

ANone: The research primarily focuses on this compound's biological activity and chemical properties. Information about its environmental impact, degradation pathways, or mitigation strategies is not included in the provided materials.

ANone: The research papers don't provide specific details on the dissolution rate or solubility of this compound in various media. Further investigation is needed to understand how these factors impact its bioavailability and efficacy.

ANone: While several analytical methods, particularly chromatographic techniques, have been used to study this compound, specific details about method validation (accuracy, precision, specificity) are not extensively discussed in the provided research.

ANone: The provided research does not focus on the quality control and assurance aspects related to this compound development, manufacturing, or distribution.

ANone: The research primarily focuses on the isolation, characterization, and preliminary biological activity of this compound. Information regarding its potential immunogenicity, interactions with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability is not explored in these studies.

A: The research primarily focuses on this compound and its derivatives. While it mentions the potential of exploring synergistic effects with other antimicrobials, [] it doesn't directly compare this compound with alternative compounds or discuss substitutes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)